3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde
Description
3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is a benzaldehyde derivative featuring a bromine atom at position 3, a methoxy group at position 5, and a naphthalen-1-ylmethoxy substituent at position 4. Its molecular formula is C₁₉H₁₅BrO₃, with a molecular weight of 371.23 g/mol (calculated). The naphthylmethoxy group imparts significant lipophilicity and steric bulk, distinguishing it from simpler benzaldehyde analogs. This compound is primarily utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where its substituents influence reactivity and binding interactions .
Properties
IUPAC Name |
3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO3/c1-22-18-10-13(11-21)9-17(20)19(18)23-12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKOFVBLVKSVAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde typically involves the following steps:
Methoxylation: The addition of a methoxy group to the benzaldehyde ring.
Naphthalen-1-ylmethoxylation: The attachment of a naphthalen-1-ylmethoxy group to the benzaldehyde ring.
These reactions are carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
Oxidation: 3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid.
Reduction: 3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table highlights key structural analogs and their properties:
Chromatographic Behavior
demonstrates that benzaldehyde derivatives with hydrophobic substituents (e.g., naphthylmethoxy) exhibit longer retention times in reversed-phase chromatography compared to polar groups like methoxyethoxy. For example, benzaldehyde itself has a capacity factor (k') of ~1.1 on ODS columns, while bulkier analogs like the target compound would exceed this significantly .
Biological Activity
3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is a synthetic organic compound with the molecular formula and a molecular weight of 371.23 g/mol. This compound features a bromine atom, a methoxy group, and a naphthalen-1-ylmethoxy group, which contribute to its unique chemical and biological properties. Its structure positions it within the broader family of benzaldehydes, which are known for various biological activities including antimicrobial and anticancer effects.
Antimicrobial Properties
Research has indicated that benzaldehyde derivatives exhibit significant antimicrobial activity. Specifically, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values in the range of 1–8 µg/mL against various bacterial strains, suggesting that structural modifications can enhance antibacterial potency .
Anticancer Activity
The anticancer potential of benzaldehyde derivatives is another area of interest. Compounds containing methoxy and halogen groups have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death. Preliminary studies suggest that this compound may exhibit similar effects, warranting further exploration into its therapeutic applications in oncology.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : Interaction with cellular receptors may alter signal transduction pathways, influencing cell behavior.
- Gene Expression Alteration : It may affect the transcriptional activity of genes involved in critical biological processes.
Table 1: Comparative Biological Activity of Related Compounds
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | 2–8 | 10–20 |
| 3-Bromo-4-methoxybenzaldehyde | 4–16 | 15–25 |
| 5-Methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde | 1–4 | 12–30 |
Case Study: Antimicrobial Efficacy
A study focusing on the antimicrobial properties of benzaldehyde derivatives demonstrated that compounds with methoxy substitutions exhibited enhanced activity against resistant strains of bacteria. The presence of the naphthalenyl group in this compound is hypothesized to increase lipophilicity, facilitating better membrane penetration and increased efficacy against pathogens .
Case Study: Anticancer Mechanisms
In vitro studies have shown that benzaldehyde derivatives can induce apoptosis in various cancer cell lines. For instance, treatment with structurally similar compounds resulted in significant reductions in cell viability at concentrations as low as 10 µM. The proposed mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
